molecular formula C17H22N2O5 B2749255 Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate CAS No. 1421453-42-0

Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate

Cat. No.: B2749255
CAS No.: 1421453-42-0
M. Wt: 334.372
InChI Key: RLGXPEVDAWMMCA-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate typically involves a multi-step process. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is known for its high yield and minimal side reactions

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is particularly useful for producing large quantities of the compound efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzofuran-2-yl-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.CH2O2/c1-17(2)10-13-11-20-8-7-18(13)16(19)15-9-12-5-3-4-6-14(12)21-15;2-1-3/h3-6,9,13H,7-8,10-11H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGXPEVDAWMMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1C(=O)C2=CC3=CC=CC=C3O2.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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